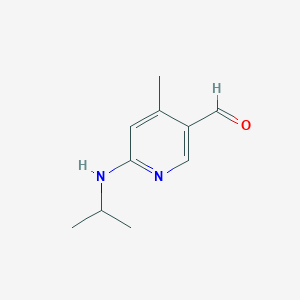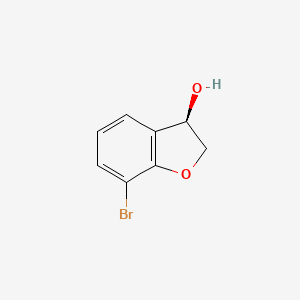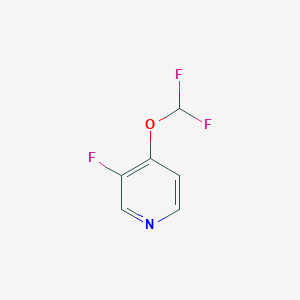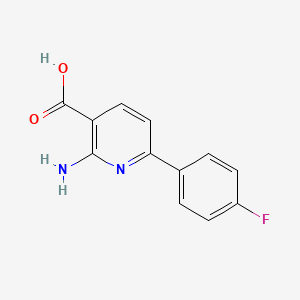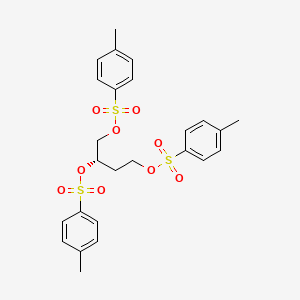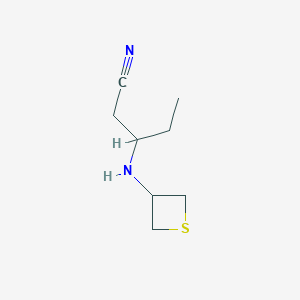
3-(Thietan-3-ylamino)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thietan-3-ylamino)pentanenitrile: is an organic compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production methods for thietane derivatives often utilize large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the efficient production of 3-(Thietan-3-ylamino)pentanenitrile .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Thietan-3-ylamino)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Thietan-3-ylamino)pentanenitrile is used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules .
Biology and Medicine: Thietane derivatives, including this compound, have shown potential in pharmaceutical applications due to their biological activity. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, thietane compounds are utilized in the production of specialty chemicals, polymers, and materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-(Thietan-3-ylamino)pentanenitrile involves its interaction with biological targets through its functional groups. The thietane ring can undergo ring-opening reactions, which may interact with enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Thietan-3-ylamine: Similar structure but lacks the nitrile group.
3-(Thietan-3-yl)propionitrile: Similar but with a shorter carbon chain.
Thietan-3-ylcarboxylic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness: 3-(Thietan-3-ylamino)pentanenitrile is unique due to its combination of a thietane ring, an amino group, and a nitrile group. This combination provides distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
3-(thietan-3-ylamino)pentanenitrile |
InChI |
InChI=1S/C8H14N2S/c1-2-7(3-4-9)10-8-5-11-6-8/h7-8,10H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
HFTAYEWJRMRYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#N)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


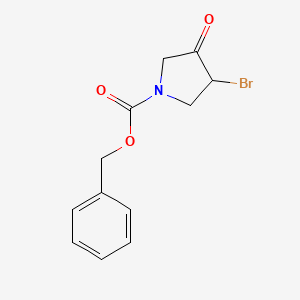
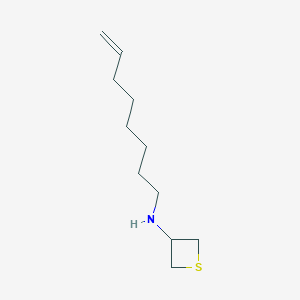
![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)



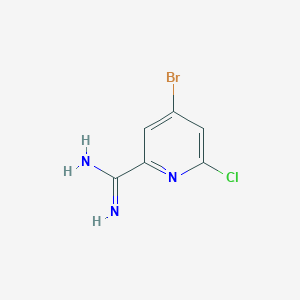
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

